molecular formula C7H8N2O B058359 N-(2-Methylpyridin-3-yl)formamide CAS No. 116286-64-7

N-(2-Methylpyridin-3-yl)formamide

Cat. No.: B058359
CAS No.: 116286-64-7
M. Wt: 136.15 g/mol
InChI Key: HUTQCQFSEXFITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylpyridin-3-yl)formamide is a pyridine derivative featuring a formamide (–NHCHO) group attached to the 3-position of a 2-methylpyridine ring. This compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmacologically active molecules. Its structure combines the aromatic pyridine moiety, which confers rigidity and hydrogen-bonding capabilities, with a formamide group that enhances solubility and participates in intermolecular interactions.

Properties

CAS No.

116286-64-7

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-(2-methylpyridin-3-yl)formamide

InChI

InChI=1S/C7H8N2O/c1-6-7(9-5-10)3-2-4-8-6/h2-5H,1H3,(H,9,10)

InChI Key

HUTQCQFSEXFITF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)NC=O

Canonical SMILES

CC1=C(C=CC=N1)NC=O

Synonyms

Formamide, N-(2-methyl-3-pyridinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The position and nature of substituents on the pyridine ring significantly influence chemical reactivity, solubility, and biological activity. Key comparisons include:

  • N-(3-Formyl-5-methylpyridin-2-yl)pivalamide () :
    This compound features a pivalamide (–NHC(O)C(CH₃)₃) group at the 2-position and a formyl group at the 3-position. The bulky pivalamide group reduces solubility compared to the formamide group in the target compound, while the formyl group increases electrophilicity, making it reactive in nucleophilic additions .

  • N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide () :
    Substitution with a methoxy (–OCH₃) group at the 2-position enhances electron-donating effects, stabilizing the pyridine ring. The combination of methoxy and formyl groups creates distinct electronic environments compared to the 2-methyl and formamide groups in the target compound .

  • N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide () :
    The trimethylsilyl (–Si(CH₃)₃) group introduces steric hindrance and lipophilicity, contrasting with the smaller methyl group in the target compound. Such modifications are often employed to tune membrane permeability in drug design .

Table 1: Substituent Effects on Pyridine Derivatives
Compound Substituents (Position) Key Functional Groups Implications
N-(2-Methylpyridin-3-yl)formamide Methyl (2), Formamide (3) –CH₃, –NHCHO Balanced solubility and reactivity
N-(3-Formyl-5-methylpyridin-2-yl)pivalamide Methyl (5), Pivalamide (2), Formyl (3) –C(CH₃)₃, –CHO High steric bulk, electrophilic
N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide Methoxy (2), Pivalamide (3), Formyl (4) –OCH₃, –C(CH₃)₃, –CHO Electron-rich ring, low solubility

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